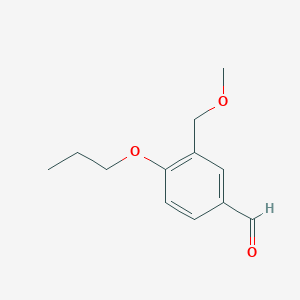
2-Ethyl-1-iodo-4-methoxybenzene
Descripción general
Descripción
2-Ethyl-1-iodo-4-methoxybenzene is an organic compound with the molecular formula C₉H₁₁IO. It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, an iodine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mecanismo De Acción
Target of Action
The primary target of 2-Ethyl-1-iodo-4-methoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :
- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond and generating a positively charged intermediate known as the arenium ion . A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Pharmacokinetics
The compound’s molecular weight (26208800) and LogP value (286220) suggest it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the arenium ion intermediate, yielding a substituted benzene ring .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction may be affected by the presence of other substances that can act as electrophiles or bases Additionally, the stability of the compound may be influenced by factors such as temperature and pH
Análisis Bioquímico
Biochemical Properties
2-Ethyl-1-iodo-4-methoxybenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. It interacts with enzymes, proteins, and other biomolecules through its electrophilic iodine atom, which can form covalent bonds with nucleophilic sites on these biomolecules. For example, it can interact with enzymes that contain nucleophilic amino acid residues such as cysteine, serine, or histidine. These interactions can lead to the formation of enzyme-substrate complexes, which can alter the enzyme’s activity and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways by interacting with key signaling proteins. This can lead to changes in gene expression, resulting in altered cellular responses. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the compound can inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance substrate binding and catalysis. These interactions can also lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects on the animals. At higher doses, it can exhibit toxic or adverse effects, including changes in organ function, behavior, and overall health. Threshold effects can be observed, where a specific dosage level leads to a significant change in the compound’s impact on the animals. It is important to carefully control and monitor the dosage of this compound in animal studies to avoid potential toxicity and ensure accurate results .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These reactions are catalyzed by enzymes such as cytochrome P450s, which can modify the compound’s structure and enhance its excretion from the body. The metabolic pathways of this compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can be influenced by its chemical properties, such as lipophilicity and molecular size. Understanding the transport and distribution of this compound is crucial for elucidating its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also influence its stability and degradation, as different cellular environments can affect the compound’s chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-iodo-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-ethyl-4-methoxyanisole using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of reagents and solvents would also be influenced by cost, availability, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-1-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-ethyl-1-methoxy-4-methoxybenzene.
Oxidation: 2-Ethyl-1-iodo-4-methoxybenzoic acid.
Reduction: this compound.
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-1-iodo-4-methoxybenzene: C₉H₁₁IO
4-Iodoanisole: C₇H₇IO
2-Iodoethylbenzene: C₈H₉I
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific reactivity patterns. The presence of both an ethyl group and a methoxy group on the benzene ring influences the compound’s electronic properties, making it distinct from other iodinated benzene derivatives .
Propiedades
IUPAC Name |
2-ethyl-1-iodo-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJDNJMQSKNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856254 | |
| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98995-69-8 | |
| Record name | 2-Ethyl-1-iodo-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)


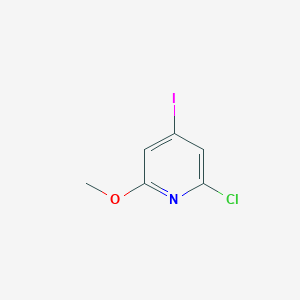

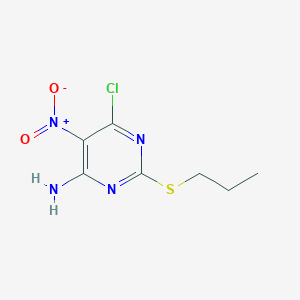
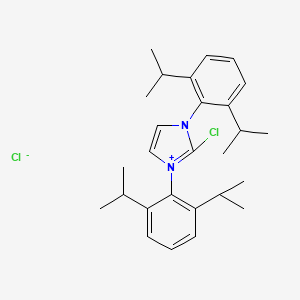
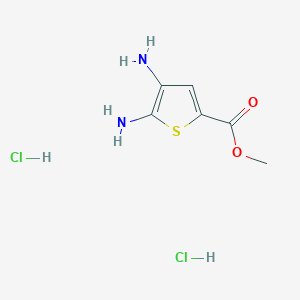
![6-Chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1429398.png)
![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)


![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
